Cas no 114636-33-8 ((R)-(+)-1-Benzyl-3-acetylaminopyrrolidine)

(R)-(+)-1-Benzyl-3-acetylaminopyrrolidine 化学的及び物理的性質
名前と識別子
-
- (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide
- (R)-(+)-1-Benzyl-3-acetylaminopyrrolidine
- (R)-1-Benzyl-3-Acetylamino Pyrrolidine
- N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide
- (R)-1-BENZLY-3-ACETYLAMINOPYRROLIDINE
- N-((R)-1-Benzylpyrrolidin-3-yl)acetamide
- (R)-(+)-BENZYL-3-ACETYLAMINOPYRROLIDINE&
- CMSWETNAAPYFSH-CYBMUJFWSA-N
- 114636-33-8
- N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]acetamide
- (R)-(+)-1-Benzyl-3-acetylaminopyrrolidine, 97%
- BRD-K41610306-001-01-1
- AS-75790
- Acetamide, N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]-
- (R)-(+)-BENZYL-3-ACETYLAMINOPYRROLIDINE
- DTXSID00556133
- SCHEMBL1781392
- AKOS016843300
- CS-0513973
-
- MDL: MFCD04974061
- インチ: InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)/t13-/m1/s1
- InChIKey: CMSWETNAAPYFSH-CYBMUJFWSA-N
- SMILES: CC(N[C@@H]1CCN(C1)CC2=CC=CC=C2)=O
計算された属性
- 精确分子量: 218.14200
- 同位素质量: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 2
- トポロジー分子極性表面積: 32.3Ų
- Surface Charge: 0
- XLogP3: 1.3
じっけんとくせい
- Color/Form: ソリッド
- 密度みつど: 1.139 g/mL at 25 °C(lit.)
- Boiling Point: 307-308 °C760 mm Hg(lit.)
- フラッシュポイント: 110 °C
- Refractive Index: n20/D 1.5470(lit.)
- PSA: 32.34000
- LogP: 1.72580
- Solubility: 未確定
(R)-(+)-1-Benzyl-3-acetylaminopyrrolidine Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- 安全术语:S26-36
- Risk Phrases:R36/37/38
(R)-(+)-1-Benzyl-3-acetylaminopyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM122147-1g |
(R)-N-(1-benzylpyrrolidin-3-yl)acetamide |
114636-33-8 | 95% | 1g |
$287 | 2023-11-24 | |
TRC | R289035-25mg |
(R)-(+)-1-Benzyl-3-acetylaminopyrrolidine |
114636-33-8 | 25mg |
$ 170.00 | 2022-06-03 | ||
TRC | R289035-50mg |
(R)-(+)-1-Benzyl-3-acetylaminopyrrolidine |
114636-33-8 | 50mg |
$ 270.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I166114-50mg |
(R)-(+)-1-Benzyl-3-acetylaminopyrrolidine |
114636-33-8 | 95% | 50mg |
¥175.90 | 2023-09-02 | |
eNovation Chemicals LLC | D745041-1g |
Acetamide, N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]- |
114636-33-8 | 95% | 1g |
$145 | 2024-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I166114-250mg |
(R)-(+)-1-Benzyl-3-acetylaminopyrrolidine |
114636-33-8 | 95% | 250mg |
¥617.90 | 2023-09-02 | |
1PlusChem | 1P000FCI-1g |
Acetamide, N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]- |
114636-33-8 | 98+% | 1g |
$64.00 | 2023-12-26 | |
Aaron | AR000FKU-100mg |
Acetamide, N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]- |
114636-33-8 | 97% | 100mg |
$11.00 | 2025-02-10 | |
A2B Chem LLC | AA19090-250mg |
(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide |
114636-33-8 | 98+% | 250mg |
$34.00 | 2024-04-20 | |
eNovation Chemicals LLC | D745041-100mg |
Acetamide, N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]- |
114636-33-8 | 95% | 100mg |
$60 | 2025-02-26 |
(R)-(+)-1-Benzyl-3-acetylaminopyrrolidine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
(R)-(+)-1-Benzyl-3-acetylaminopyrrolidineに関する追加情報
Exploring (R)-(+)-1-Benzyl-3-acetylaminopyrrolidine (CAS 114636-33-8): A Versatile Chiral Building Block in Modern Organic Synthesis
In the realm of asymmetric synthesis and pharmaceutical intermediates, (R)-(+)-1-Benzyl-3-acetylaminopyrrolidine (CAS 114636-33-8) has emerged as a pivotal chiral scaffold. This enantiomerically pure compound, characterized by its pyrrolidine core and benzyl substitution, is increasingly sought after for its role in constructing complex molecules with high stereocontrol. Researchers and industries alike are leveraging its structural features to address challenges in drug discovery, catalysis, and material science, aligning with the growing demand for sustainable and efficient synthetic methodologies.
The acetylaminopyrrolidine moiety in this compound offers unique hydrogen-bonding capabilities and steric influence, making it invaluable for designing enzyme inhibitors and receptor modulators. Recent studies highlight its utility in kinase-targeted therapies, a hot topic in oncology research, where chirality often dictates drug efficacy. Its CAS registry number (114636-33-8) serves as a critical identifier for regulatory compliance and patent searches, reflecting the compound's integration into commercial pipelines.
From an industrial perspective, the scalability of (R)-(+)-1-Benzyl-3-acetylaminopyrrolidine synthesis is under scrutiny as companies prioritize green chemistry principles. Innovations such as biocatalytic routes or flow chemistry adaptations are being explored to reduce waste—a response to the trending search query "sustainable chiral synthesis." The compound's benzyl-protected amine functionality also sparks interest in peptide mimetics, a field gaining traction due to AI-driven drug design platforms.
Analytical techniques like HPLC chiral separation and X-ray crystallography are frequently employed to validate the enantiopurity of CAS 114636-33-8, addressing quality concerns raised in forums and academic discussions. Furthermore, its stability under diverse conditions makes it a candidate for high-throughput screening libraries, answering frequent queries about "stable chiral auxiliaries."
As the scientific community pivots toward fragment-based drug design, the demand for rigid, three-dimensional fragments like this pyrrolidine derivative is surging. Patent analyses reveal its incorporation into novel CNS-targeting agents, correlating with rising searches for "blood-brain barrier permeable scaffolds." This trend underscores the compound's relevance in next-generation neuropharmacology.
In material science, the acetylaminopyrrolidine group's ability to coordinate metals is being harnessed for asymmetric catalysis—a topic dominating recent conference proceedings. The R-configuration at the stereocenter ensures predictable stereochemical outcomes, a feature highlighted in educational content targeting synthetic chemists.
With regulatory agencies emphasizing chiral purity in API manufacturing, CAS 114636-33-8 is positioned as a reference standard. Its spectral data (NMR, IR) are extensively documented, addressing the common search "characterization of chiral amines." This transparency supports its adoption in GMP environments.
The compound's compatibility with cross-coupling reactions further expands its utility, particularly in constructing axially chiral biaryls—a structural motif prevalent in agrochemicals. This application aligns with the surge in "chiral agrochemical development" queries observed in analytical chemistry forums.
Looking ahead, the integration of (R)-(+)-1-Benzyl-3-acetylaminopyrrolidine into machine learning-assisted molecular property prediction models is anticipated. As datasets grow, its well-defined stereochemistry serves as a training benchmark for algorithms predicting enantioselective reactivity—an intersection of chemistry and AI that dominates current literature.
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